molecular formula C22H23N3O3 B4234502 N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B4234502
M. Wt: 377.4 g/mol
InChI Key: VGLGCBCQFFJRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, Germany, and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

BAY 11-7082 inhibits the NF-κB signaling pathway by blocking the activity of IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and the subsequent expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, BAY 11-7082 has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. BAY 11-7082 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tissue remodeling.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high solubility in water and organic solvents. BAY 11-7082 has also been shown to have low toxicity and is well-tolerated in animal studies. However, BAY 11-7082 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some applications. Additionally, BAY 11-7082 has been shown to have off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for the study of BAY 11-7082. One area of research is the development of more potent and selective inhibitors of IKK that can overcome the limitations of BAY 11-7082. Another area of research is the investigation of the potential therapeutic applications of BAY 11-7082 in other disease states, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of BAY 11-7082 with other drugs or therapies may enhance its effectiveness and improve its therapeutic potential.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. BAY 11-7082 has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. Additionally, BAY 11-7082 has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B.

properties

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-4-14-23-21(26)17-12-8-9-13-18(17)24-22(27)19-15(2)28-25-20(19)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGCBCQFFJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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